N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a cyanomethyl group, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed multi-component coupling reaction. This method involves the reaction of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as CuCl and Cu(OTf)2 . The reaction conditions are optimized to achieve high yields and selectivity for the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar multi-component coupling techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylaniline: A related compound with similar structural features but different functional groups.
N,N-bis(cyanomethyl)amines: Compounds with multiple cyanomethyl groups that exhibit different reactivity and applications.
N-benzylbenzamide: Another structurally similar compound used in different chemical and biological contexts.
Uniqueness
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23(21,22)19-10-5-8-15(13-19)16(20)18(11-9-17)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGZEZVLIEDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N(CC#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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